N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548984-41-2
VCID: VC11810703
InChI: InChI=1S/C18H22N6O2S/c1-22-13-21-17-16(22)18(20-12-19-17)24-9-8-15(10-24)23(2)27(25,26)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
SMILES: CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

CAS No.: 2548984-41-2

Cat. No.: VC11810703

Molecular Formula: C18H22N6O2S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide - 2548984-41-2

Specification

CAS No. 2548984-41-2
Molecular Formula C18H22N6O2S
Molecular Weight 386.5 g/mol
IUPAC Name N-methyl-N-[1-(7-methylpurin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C18H22N6O2S/c1-22-13-21-17-16(22)18(20-12-19-17)24-9-8-15(10-24)23(2)27(25,26)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
Standard InChI Key LPECZQDXCPUGKB-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Canonical SMILES CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4

Introduction

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic organic compound with a unique molecular structure that integrates three distinct chemical moieties:

  • A purine derivative

  • A pyrrolidine ring

  • A phenylmethanesulfonamide group

This compound has gained attention due to its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Formula: C16H20N6O2S
Molecular Weight: Approximately 336.42 g/mol.

Structural Features

The compound’s structure is characterized by:

  • Purine Derivative: The purine core, substituted at position 7 with a methyl group, is essential for potential interactions with biological targets such as enzymes and nucleic acids.

  • Pyrrolidine Ring: This cyclic amine contributes to the compound's conformational flexibility and may influence its binding affinity to receptors.

  • Phenylmethanesulfonamide Group: This sulfonamide moiety is known for its role in modulating biological activity, often associated with enzyme inhibition.

Synthesis Pathways

The synthesis of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide involves multiple steps:

  • Preparation of the purine base.

  • Formation of the pyrrolidine intermediate.

  • Introduction of the phenylmethanesulfonamide group via sulfonation reactions.

  • Methylation to finalize the structure.

Optimization of reaction conditions (e.g., temperature, solvent choice) is critical for achieving high yields and purity.

Biological Activity

Preliminary Findings:
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide has shown promise in biological assays, including:

  • Potential enzyme inhibition or modulation.

  • Interaction with nucleic acid components due to its purine base.

These properties suggest therapeutic potential in areas such as cancer treatment or infectious disease management.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-methyl-N-[1-(7-methylpurin-6-yl)piperidin-4-yl]methanesulfonamidePiperidine ring instead of pyrrolidineMay alter receptor binding affinity
N-methyl-N-[1-(7-methylpurin-6-yl)pyrrolidin-3-yloxy]acetamideAcetamide instead of sulfonamideLikely impacts solubility and reactivity
6-(1-methylpyrrolidin-1-ium)-7H-purin-2-aminesLacks sulfonamide functionalityDifferent biological activity profile

Applications

Research Applications:

  • Medicinal Chemistry: A model for designing enzyme inhibitors or receptor modulators.

  • Molecular Biology: Studying interactions between purines and biological macromolecules.

Potential Therapeutic Uses:
While further research is needed, the compound’s structural features suggest applications in:

  • Cancer therapy (e.g., VEGFR inhibition).

  • Anti-inflammatory treatments .

Future Directions

Key areas for further investigation include:

  • Mechanistic studies to elucidate specific molecular targets.

  • Pharmacokinetic profiling to assess bioavailability and metabolism.

  • Development of analogs to enhance therapeutic efficacy.

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